Benzenesulfonic acid;benzyl 2-aminopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid;benzyl 2-aminopropanoate is a compound that combines the properties of benzenesulfonic acid and benzyl 2-aminopropanoate. Benzenesulfonic acid is an organosulfur compound with the formula C₆H₆O₃S, known for its strong acidic properties and solubility in water and ethanol . Benzyl 2-aminopropanoate, on the other hand, is an ester derivative of 2-aminopropanoic acid (alanine) and benzyl alcohol, often used in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid. This reaction is a classic example of electrophilic aromatic substitution, where benzene reacts with sulfur trioxide (SO₃) to form benzenesulfonic acid . The reaction can be represented as:
C6H6+SO3→C6H5SO3H
Benzyl 2-aminopropanoate can be synthesized by esterification of 2-aminopropanoic acid with benzyl alcohol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of benzenesulfonic acid often involves continuous sulfonation with oleum (a solution of sulfur trioxide in sulfuric acid) or through azeotropic removal of reaction water . Benzyl 2-aminopropanoate is produced on an industrial scale by esterification processes, often using catalytic amounts of acid and heat to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid undergoes several types of reactions typical of aromatic sulfonic acids, including:
Substitution Reactions: Formation of sulfonamides, sulfonyl chlorides, and esters.
Oxidation and Reduction: Benzenesulfonic acid can be reduced to benzene under certain conditions.
Hydrolysis: Acid hydrolysis of benzenesulfonic acid yields benzene and sulfuric acid.
Benzyl 2-aminopropanoate can undergo:
Hydrolysis: To yield benzyl alcohol and 2-aminopropanoic acid.
Transesterification: With other alcohols to form different esters.
Common Reagents and Conditions
Sulfonation: Concentrated sulfuric acid or oleum for benzenesulfonic acid.
Esterification: Benzyl alcohol and 2-aminopropanoic acid with sulfuric acid or DCC for benzyl 2-aminopropanoate.
Major Products
Benzenesulfonic Acid: Forms sulfonamides, sulfonyl chlorides, and esters.
Benzyl 2-aminopropanoate: Hydrolysis yields benzyl alcohol and 2-aminopropanoic acid.
Scientific Research Applications
Benzenesulfonic acid is widely used in the production of phenol, surfactants, and as a counterion for cationic pharmaceuticals . It also serves as an intermediate in organic synthesis and in the preparation of sulfonamides and sulfonyl chlorides.
Benzyl 2-aminopropanoate is utilized in pharmaceutical research for the synthesis of various drugs and as a building block in organic synthesis. Its ester form makes it useful in modifying the solubility and bioavailability of active pharmaceutical ingredients.
Mechanism of Action
Benzenesulfonic acid acts as a strong acid, fully dissociating in water to release protons (H⁺), which can then participate in various chemical reactions . Its sulfonic group (-SO₃H) is highly reactive, making it a valuable reagent in electrophilic aromatic substitution reactions.
Benzyl 2-aminopropanoate, as an ester, can undergo hydrolysis to release benzyl alcohol and 2-aminopropanoic acid. The amino group in 2-aminopropanoic acid can participate in various biochemical pathways, including protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Sulfanilic Acid: Another aromatic sulfonic acid used in the synthesis of dyes and as a reagent in analytical chemistry.
p-Toluenesulfonic Acid: A stronger acid than benzenesulfonic acid, commonly used as a catalyst in organic synthesis.
Uniqueness
Benzenesulfonic acid is unique due to its simplicity and versatility in organic synthesis. Its strong acidic nature and solubility in water and ethanol make it a valuable reagent in various chemical processes. Benzyl 2-aminopropanoate’s ester form provides unique solubility and bioavailability properties, making it useful in pharmaceutical applications.
Properties
Molecular Formula |
C16H19NO5S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
benzenesulfonic acid;benzyl 2-aminopropanoate |
InChI |
InChI=1S/C10H13NO2.C6H6O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;7-10(8,9)6-4-2-1-3-5-6/h2-6,8H,7,11H2,1H3;1-5H,(H,7,8,9) |
InChI Key |
NMAWDKFSKUHNLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.